molecular formula C16H10ClF3O B14233931 Benzofuran, 2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)- CAS No. 821770-01-8

Benzofuran, 2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)-

Cat. No.: B14233931
CAS No.: 821770-01-8
M. Wt: 310.70 g/mol
InChI Key: RJTQANIAZAZEPR-UHFFFAOYSA-N
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Description

Benzofuran, 2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)- is a synthetic organic compound belonging to the benzofuran family.

Chemical Reactions Analysis

Types of Reactions

Benzofuran, 2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzofuran derivatives can yield benzofuranones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the benzofuran ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzofuran, 2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)- include other benzofuran derivatives with different substituents, such as:

Uniqueness

The uniqueness of benzofuran, 2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)- lies in its specific substituents, which confer distinct biological and chemical properties. The presence of the 4-chlorophenyl group enhances its lipophilicity and potential interactions with biological targets, while the trifluoromethyl group can improve metabolic stability and bioavailability .

Properties

CAS No.

821770-01-8

Molecular Formula

C16H10ClF3O

Molecular Weight

310.70 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)-1-benzofuran

InChI

InChI=1S/C16H10ClF3O/c1-9-2-7-13-12(8-9)14(16(18,19)20)15(21-13)10-3-5-11(17)6-4-10/h2-8H,1H3

InChI Key

RJTQANIAZAZEPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C(F)(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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